N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a triazole ring, and a sulfanylacetamide moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the triazole intermediate with 2,3-dichlorobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with a thiol compound to introduce the sulfanyl group, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under reflux or microwave-assisted conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and dichlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- **N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and triazole moieties enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C20H19Cl2N5OS |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[(Z)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5OS/c1-3-27-19(14-9-7-13(2)8-10-14)25-26-20(27)29-12-17(28)24-23-11-15-5-4-6-16(21)18(15)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11- |
InChI Key |
YYNBUYNPLPXZGH-KSEXSDGBSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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